2,12-Tridecadienenitrile

Description

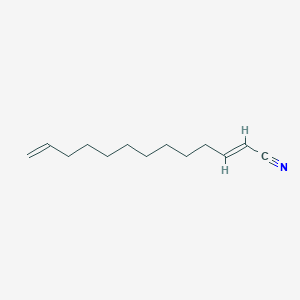

Structure

2D Structure

3D Structure

Properties

CAS No. |

134849-13-1 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

(2E)-trideca-2,12-dienenitrile |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,11-12H,1,3-10H2/b12-11+ |

InChI Key |

HATXGQLRJIOVRF-VAWYXSNFSA-N |

Isomeric SMILES |

C=CCCCCCCCC/C=C/C#N |

Canonical SMILES |

C=CCCCCCCCCC=CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2,12 Tridecadienenitrile and Analogous Structures

Strategic Approaches to Conjugated and Non-Conjugated Dienitrile Synthesis

The synthesis of dienonitriles like 2,12-tridecadienenitrile, which contains both a conjugated and a non-conjugated double bond, requires versatile strategies. A primary and industrially relevant method for synthesizing α,β-unsaturated nitriles is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid. wikipedia.org For the synthesis of a 3,12-tridecadienenitrile (B12350276) isomer mixture, a documented approach involves the reaction of 10-undecenal (B94395) with cyanoacetic acid. mdpi.com This method is effective for creating the conjugated double bond adjacent to the nitrile group.

Other strategic approaches for synthesizing unsaturated nitriles include:

Transition metal-catalyzed cross-coupling reactions: These methods are powerful for constructing the carbon backbone and introducing the diene functionality with high stereocontrol. mdpi.com

Hydrocyanation of dienes: This involves the addition of a hydrogen cyanide (HCN) equivalent across a double bond in a diene substrate, often catalyzed by transition metals like nickel. sigmaaldrich.com

Metathesis reactions: Olefin metathesis can be a powerful tool for constructing the long carbon chain and the double bonds of dienonitriles from smaller unsaturated precursors. beilstein-journals.org

Synthesis from aldehydes: Various methods exist to convert unsaturated aldehydes into the corresponding nitriles, often involving a one-pot reaction with a nitrogen source like hydroxylamine, followed by dehydration. organic-chemistry.org

The choice of strategy often depends on the desired stereochemistry of the double bonds, the availability of starting materials, and the need for sustainable and atom-economical processes.

Catalytic Systems in the Preparation of this compound

Catalysis is central to the efficient synthesis of this compound and its analogs. The development of novel catalytic systems is driven by the need for higher yields, better selectivity, and more environmentally friendly processes.

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis and offers powerful tools for the construction of complex molecules like long-chain dienonitriles. While a specific transition metal-mediated coupling for this compound is not extensively documented, analogous reactions are well-established. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are widely used to form carbon-carbon bonds with high precision and stereocontrol. nih.govenscm.fr For instance, a palladium catalyst could be employed to couple a vinyl halide with a long-chain organoboron compound to construct the diene system.

Nickel and copper catalysts are also prominent in the synthesis of unsaturated nitriles. Nickel-catalyzed hydrocyanation of dienes is a well-known industrial process. sigmaaldrich.com Copper catalysts have been used in the synthesis of γ,δ-unsaturated nitriles from olefins. These earth-abundant metals are gaining attention as more sustainable alternatives to precious metals like palladium. mdpi.com

Table 1: Examples of Transition Metals in Analogous Unsaturated Nitrile Synthesis

| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Pd(PPh3)2Cl2 / Cu(OAc)2 | Dehydration of amides | Cinnamide | Unsaturated nitrile | nih.gov |

| Nickel(0)-phosphite complexes | Hydrocyanation | Dienes and trienes | Mono- and dinitriles | sigmaaldrich.com |

| Copper(I) chloride (CuCl) | Catalytic ammoxidation | Citral (unsaturated aldehyde) | Geranyl nitrile (dienonitrile) |

Ligand Design and Catalyst Optimization for Dienonitrile Formation

The performance of a transition metal catalyst is critically dependent on the ligands coordinated to the metal center. Ligand design plays a crucial role in controlling the reactivity, selectivity, and stability of the catalyst. In palladium-catalyzed cross-coupling reactions, phosphine-based ligands are commonly used. enscm.fr The steric and electronic properties of these ligands can be fine-tuned to optimize the reaction outcome. For example, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination, which are key steps in many catalytic cycles.

N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands in transition metal catalysis. They often form highly stable and active catalysts that can be used in a variety of coupling reactions. The optimization of the catalyst system, including the choice of metal, ligand, solvent, and base, is essential for developing efficient and selective syntheses of dienonitriles. This optimization is often guided by a combination of experimental screening and computational studies. enscm.fr

Sustainable Synthetic Protocols for Alkadienenitriles

The development of sustainable synthetic methods is a major focus in modern chemistry, driven by the need to reduce environmental impact and improve resource efficiency. For the synthesis of alkadienenitriles, this includes the use of earth-abundant metal catalysts, such as iron, cobalt, nickel, and copper, as alternatives to precious metals like palladium and rhodium. mdpi.combeilstein-journals.orgunc.edu These metals are more abundant, less expensive, and generally less toxic.

Other sustainable approaches include:

Catalysis in environmentally benign solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of a synthesis.

Atom-economical reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product minimizes waste. The Knoevenagel condensation is an example of a relatively atom-economical reaction. wikipedia.org

Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective and environmentally friendly syntheses of nitriles under mild reaction conditions. nih.gov

Stereoselective Synthesis of this compound Isomers

The double bonds in this compound can exist as different geometric isomers (E/Z), leading to multiple possible stereoisomers. The stereochemistry of these double bonds can significantly influence the compound's properties, including its fragrance profile. Therefore, the development of stereoselective synthetic methods is of great importance.

The stereoselective construction of conjugated dienes is a well-studied area of organic synthesis. mdpi.com Methods to control the geometry of the double bonds include:

Stereospecific cross-coupling reactions: By using stereodefined vinyl precursors, it is possible to synthesize dienes with a specific E/Z configuration.

Wittig-type reactions and its modifications: The Horner-Wadsworth-Emmons reaction, for example, is known to favor the formation of (E)-alkenes.

Organocatalysis: Chiral organocatalysts can be used to control the stereochemical outcome of reactions, including those that form C-C bonds. nih.govresearchgate.net

While specific stereoselective syntheses of this compound isomers are not widely reported, the general principles of stereoselective synthesis of dienes can be applied. For example, a stereoselective synthesis of an (E,Z)-1,3-diene could potentially be achieved through a carefully chosen sequence of coupling and olefination reactions. scispace.com

Table 2: General Strategies for Stereoselective Diene Synthesis

| Method | Stereoselectivity | Description | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High (retention of configuration) | Coupling of a stereodefined vinylborane (B8500763) with a vinyl halide. | mdpi.com |

| Horner-Wadsworth-Emmons | Generally E-selective | Reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. | mdpi.com |

Synthetic Route Optimization and Process Chemistry Research

The optimization of a synthetic route is crucial for the large-scale and cost-effective production of a target molecule like this compound, particularly for applications in the fragrance industry where cost is a significant factor. Process chemistry research focuses on developing safe, robust, and economically viable manufacturing processes.

Key aspects of synthetic route optimization include:

Minimizing the number of synthetic steps: A shorter synthesis is generally more efficient and less costly.

Using readily available and inexpensive starting materials: The cost of the raw materials is a major contributor to the final product cost.

Developing robust and scalable reaction conditions: Reactions should be reproducible on a large scale and insensitive to minor variations in reaction parameters.

Simplifying purification procedures: The use of crystallization or distillation for purification is often preferred over chromatography on an industrial scale.

For the synthesis of dienonitriles via the Knoevenagel condensation, optimization would involve screening different bases, solvents, and reaction temperatures to maximize the yield and minimize reaction time. bhu.ac.in A patent for the synthesis of geranyl nitrile, a related dienonitrile, describes the optimization of reaction conditions, including the molar ratios of reactants, catalyst loading, and temperature, to achieve a high yield. Similar principles would be applied to the industrial synthesis of this compound.

Chemical Reactivity and Transformation Studies of 2,12 Tridecadienenitrile

Mechanistic Investigations of Nitrile Functional Group Reactivity

The reactivity of the nitrile group in 2,12-Tridecadienenitrile is primarily dictated by the electrophilic nature of the carbon atom triple-bonded to nitrogen. This inherent polarity allows for a range of nucleophilic additions and transformations into various nitrogen-containing derivatives.

Nucleophilic Addition Reactions of the Nitrile Moiety

The carbon atom of the nitrile group in this compound is susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the electrophilic carbon, leading to the formation of an intermediate imine anion. This intermediate can then be protonated or further react depending on the nature of the nucleophile and the reaction conditions.

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the carbon of the C≡N triple bond, breaking the pi bond and creating a new single bond. The resulting intermediate is a nitrogen anion, which can then be protonated to form an imine.

Table 1: General Nucleophilic Addition to the Nitrile Group of this compound

| Reactant | Nucleophile | Intermediate | Product (after workup) |

| This compound | Grignard Reagent (R-MgX) | Imino-magnesium halide | Ketone |

| This compound | Organolithium Reagent (R-Li) | Imino-lithium salt | Ketone |

| This compound | Hydride (e.g., from LiAlH₄) | Imine anion | Primary Amine |

Note: R represents an alkyl or aryl group. The specific reaction conditions and yields for this compound are not extensively documented in publicly available literature.

Conversion to Amide and Other Nitrogen-Containing Derivatives

One of the most significant transformations of the nitrile group is its hydrolysis to an amide. This reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. Both pathways lead to the formation of an amide intermediate, which can be isolated under controlled conditions or further hydrolyzed to a carboxylic acid upon extended reaction times or with harsher conditions.

The conversion of this compound to the corresponding amide, 2,12-tridecadienamide, introduces a new functional group with different chemical properties and potential for further synthetic modifications. Beyond amides, the nitrile group can be a precursor to a variety of other nitrogen-containing functional groups, such as primary amines through reduction with strong reducing agents like lithium aluminum hydride.

Reactions Involving the Alkene Moieties

The two carbon-carbon double bonds in this compound at the 2- and 12-positions are also sites of significant reactivity. These alkene moieties can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. The presence of two double bonds also raises the possibility of selective reactions at one of the sites.

Chemo- and Regioselective Transformations within Dienitrile Systems

A key challenge and area of interest in the chemistry of molecules like this compound is achieving chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, for instance, reacting one of the alkene moieties without affecting the nitrile group, or vice versa. Regioselectivity, on the other hand, concerns the preferential formation of one constitutional isomer over another, which is particularly relevant in reactions of the non-conjugated diene system in this compound.

While specific studies on the chemo- and regioselective transformations of this compound are limited, general principles of organic synthesis can be applied. For example, the choice of reagents and reaction conditions can influence which functional group reacts. Milder reagents might selectively react with the more reactive functional group, while protecting group strategies can be employed to temporarily block one reactive site while another is being modified.

Exploration of Cyclization Reactions

The presence of two double bonds and a nitrile group within the same molecule makes this compound a potential substrate for intramolecular cyclization reactions. Such reactions can lead to the formation of various cyclic and heterocyclic structures, which are of significant interest in medicinal and materials chemistry.

For instance, under appropriate conditions, it might be possible to induce a cyclization reaction involving one or both of the alkene moieties and the nitrile group. These transformations could potentially lead to the synthesis of complex nitrogen-containing polycyclic compounds. The specific catalysts and reaction conditions required to achieve such cyclizations would be a subject of detailed research.

Advanced Analytical Techniques for Characterization of 2,12 Tridecadienenitrile and Its Reaction Products

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,12-Tridecadienenitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. uobasrah.edu.iq

For this compound, ¹H NMR spectroscopy would reveal distinct signals corresponding to the different types of protons in the molecule. Protons on the double bonds (vinylic protons) would appear in the downfield region, typically between 5.0 and 7.5 ppm. The protons on the carbon adjacent to the nitrile group (α-protons) and those adjacent to the double bonds (allylic protons) would also have characteristic chemical shifts. The long aliphatic chain would produce a complex series of overlapping signals in the upfield region.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. researchgate.net The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The sp²-hybridized carbons of the two double bonds would resonate in the downfield region (100-150 ppm), while the sp³-hybridized carbons of the long alkyl chain would appear in the upfield region (10-40 ppm). researchgate.net

Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between directly bonded ¹H and ¹³C atoms, which is invaluable for assigning the signals in complex spectra. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2E)-2,12-Tridecadienenitrile This table presents predicted chemical shift ranges based on typical values for similar functional groups and structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CN) | - | ~117-120 |

| C2 (=CH) | ~5.3-5.8 | ~108-112 |

| C3 (=CH) | ~6.7-7.2 | ~145-150 |

| C4-C10 (-CH₂-) | ~1.2-1.5 | ~25-35 |

| C11 (-CH₂-) | ~2.0-2.3 (Allylic) | ~30-35 |

| C12 (=CH) | ~5.7-5.9 | ~138-140 |

| C13 (=CH₂) | ~4.9-5.1 | ~114-116 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. emory.edu

For this compound (Molecular Formula: C₁₃H₂₁N, Molecular Weight: 191.31 g/mol ), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. nih.gov

"Soft" ionization techniques like Electrospray Ionization (ESI) are used to generate ions of the intact molecule, typically as a protonated molecule [M+H]⁺, without causing significant fragmentation. nih.govwikipedia.org This is particularly useful for confirming the molecular weight of the parent compound and any reaction products. Under certain ESI conditions, nitriles can be reduced to their corresponding amines, which can be a useful phenomenon for identification. nih.govresearchgate.net

In contrast, "hard" ionization techniques like Electron Impact (EI) ionization bombard the molecule with high-energy electrons, causing it to fragment in a reproducible manner. emory.edu The resulting fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for identification. For unsaturated nitriles, common fragmentation pathways include the loss of small alkyl fragments. researchgate.net

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. spectroscopyonline.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The C≡N (nitrile) functional group in this compound exhibits a characteristic sharp and intense absorption peak in the region of 2220-2260 cm⁻¹. spectroscopyonline.com The presence of conjugation (a double bond adjacent to the nitrile) can lower this frequency slightly. spectroscopyonline.com The C=C double bonds will show stretching vibrations in the 1630-1680 cm⁻¹ region, and the C-H bonds of the alkene (=C-H) will have stretching peaks just above 3000 cm⁻¹, while the aliphatic C-H stretches occur just below 3000 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information. It is based on the inelastic scattering of monochromatic light. physicsopenlab.org The nitrile C≡N stretch is also readily observable in Raman spectra. Raman spectroscopy is particularly sensitive to non-polar bonds, making it a good technique for analyzing the C=C bonds within the dienonitrile structure. The fingerprint region of the Raman spectrum (600-1800 cm⁻¹) can provide a wealth of structural information. physicsopenlab.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H (Alkenyl) | Stretching | 3010-3100 | Medium |

| -C-H (Alkyl) | Stretching | 2850-2960 | Strong |

| C≡N (Nitrile) | Stretching | 2220-2260 | Medium-Strong, Sharp |

| C=C (Alkene) | Stretching | 1630-1680 | Variable, often weak |

| =C-H (Alkenyl) | Bending (Wag) | 600-1000 | Strong |

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org For a compound like this compound, which may exist as a mixture of geometric isomers (e.g., E/Z isomers around the double bonds) or contain impurities from its synthesis, chromatographic separation is essential.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. libretexts.org In GC, the sample is vaporized and carried by an inert gas through a column. Separation is achieved based on the differential partitioning of the components between the mobile gas phase and a stationary phase. Different isomers of the dienonitrile will likely have slightly different retention times, allowing for their separation and quantification. kelid1.ir

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile compounds or for the analysis of reaction mixtures. moravek.com In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and forced through a column packed with a solid adsorbent (stationary phase). moravek.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for the purity analysis of organic compounds. nih.gov It can effectively separate the target compound from starting materials, byproducts, and degradation products. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may be a liquid or oil at room temperature, this method is invaluable for characterizing solid derivatives. If a reaction product of the dienonitrile is a stable, crystalline solid, X-ray crystallography can provide unequivocal proof of its structure, including bond lengths, bond angles, and stereochemistry. researchgate.net The technique works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal, producing a diffraction pattern from which the electron density, and thus the atomic positions, can be mapped. This method is crucial for confirming the outcome of stereoselective reactions or for identifying the structure of unexpected reaction products. nih.gov

Hyphenated Analytical Systems in Complex Mixture Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method online, leveraging the strengths of both. nih.gov These systems are exceptionally powerful for the analysis of complex mixtures, such as the crude output of a chemical reaction involving this compound.

The most common and powerful hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. asdlib.org This allows for the near-simultaneous separation and identification of each component in the mixture. libretexts.org GC-MS is ideal for identifying volatile byproducts, isomers, and reaction intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS) operates on a similar principle, coupling an HPLC system to a mass spectrometer. chemijournal.com This technique is essential for analyzing mixtures containing less volatile or thermally labile compounds that are not amenable to GC analysis. LC-MS is a standard tool for monitoring reaction progress and identifying products in complex matrices. chemijournal.com

Other hyphenated systems like LC-NMR are also utilized, offering the powerful combination of liquid-phase separation with the detailed structural information provided by NMR spectroscopy, which is particularly useful for identifying unknown impurities or natural products in complex mixtures. chemijournal.com

Mechanistic and Theoretical Studies on 2,12 Tridecadienenitrile Chemistry

Reaction Mechanism Postulation and Verification

The reactivity of 2,12-Tridecadienenitrile is primarily dictated by the presence of two key functional groups: the α,β-unsaturated nitrile and the isolated terminal alkene. The conjugated system makes the molecule susceptible to various addition reactions.

Nucleophilic Addition: The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This makes the compound a candidate for nucleophilic addition reactions. For instance, the addition of a generic nucleophile (Nu⁻) would likely proceed via a Michael-type addition.

Proposed Mechanism:

The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated nitrile.

This leads to the formation of a resonance-stabilized enolate intermediate.

Subsequent protonation of the enolate yields the final addition product.

Experimental verification of such a mechanism would typically involve:

Product Isolation and Characterization: Identifying the structure of the reaction product using spectroscopic methods like NMR, IR, and mass spectrometry to confirm the regioselectivity of the addition.

Isotope Labeling Studies: Using deuterated nucleophiles or solvents to trace the path of atoms throughout the reaction, providing evidence for the proposed protonation steps.

Trapping of Intermediates: Employing specific reagents to react with and isolate the proposed enolate intermediate, thereby confirming its existence.

Electrophilic Addition: The terminal double bond at the 12-position is susceptible to electrophilic addition reactions, similar to a typical alkene. For example, the addition of a hydrogen halide (HX) would be expected to follow Markovnikov's rule.

Proposed Mechanism:

The π-electrons of the terminal double bond attack the electrophilic hydrogen of HX.

This results in the formation of a secondary carbocation at the 12-position, which is more stable than the primary carbocation that would form at the 13-position.

The halide ion (X⁻) then attacks the carbocation to form the final product.

Verification would involve similar experimental techniques as for nucleophilic addition, focusing on identifying the regiochemistry of the product to confirm Markovnikov's rule.

Kinetic Analysis of Chemical Transformation Pathways

Kinetic studies are crucial for understanding the rate at which reactions involving this compound occur and for providing further insight into the reaction mechanism.

Rate Law Determination: By systematically varying the concentrations of the reactants (this compound and the nucleophile/electrophile) and monitoring the reaction rate, the rate law can be determined. For a hypothetical nucleophilic addition, if the reaction is elementary, the rate law might be:

Rate = k[this compound][Nucleophile]

The reaction order with respect to each reactant provides information about the number of molecules of that reactant involved in the rate-determining step.

Activation Parameters: The effect of temperature on the reaction rate can be studied to determine the activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), using the Arrhenius and Eyring equations. These parameters provide valuable information about the transition state of the reaction.

| Parameter | Description | Implication for Mechanism |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea suggests a faster reaction and a more stable transition state. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Can provide insight into the nature of bond breaking and bond forming in the transition state. |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | A negative ΔS‡ often indicates an associative mechanism where molecules come together in the transition state, leading to a more ordered system. A positive ΔS‡ suggests a dissociative mechanism. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational Chemistry and Molecular Modeling of Reactivity

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and understand the reactivity of this compound.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate the electronic structure of the molecule. This allows for the determination of various properties that are indicative of reactivity.

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict sites of nucleophilic and electrophilic attack. For this compound, the LUMO is expected to be localized over the α,β-unsaturated nitrile system, indicating its susceptibility to nucleophilic attack. The HOMO would likely have significant contributions from the terminal double bond, suggesting its role in electrophilic reactions.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Reaction Pathway Modeling: Computational methods can be used to model the entire reaction pathway for proposed mechanisms.

Transition State Searching: Algorithms can locate the transition state structure connecting reactants and products. The calculated energy of the transition state can then be used to determine the theoretical activation energy.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species.

These computational approaches can provide detailed insights into the geometry and energetics of intermediates and transition states, which are often difficult to study experimentally.

Structure-Reactivity and Structure-Selectivity Correlations in Dienitriles

The reactivity and selectivity of dienonitriles like this compound are intrinsically linked to their molecular structure.

Electronic Effects: The presence of the electron-withdrawing nitrile group is the primary driver of the reactivity of the conjugated system. Any modification to the molecule that alters the electron density of this system would be expected to change its reactivity. For example, the introduction of electron-donating or electron-withdrawing substituents on the carbon chain could either decrease or increase the electrophilicity of the β-carbon, respectively.

Steric Effects: The long aliphatic chain of this compound can influence the accessibility of the reactive sites. While the terminal double bond is relatively unhindered, the α,β-unsaturated nitrile system might experience some steric hindrance from the rest of the molecule, potentially affecting the rate of nucleophilic attack.

Chemoselectivity: In reactions where both the conjugated double bond and the terminal double bond can react, the structure dictates the chemoselectivity. Nucleophiles are expected to preferentially attack the electron-deficient conjugated system, while electrophiles will favor the more electron-rich terminal alkene. This selectivity is a direct consequence of the electronic properties of the two different double bonds.

Understanding these correlations is essential for predicting the outcome of reactions and for designing synthetic strategies involving long-chain dienonitriles.

This compound: A Versatile Intermediate in Specialized Organic Synthesis

The chemical compound this compound is emerging as a significant molecule in the field of organic chemistry, primarily due to its potential as a versatile intermediate in a variety of specialized synthetic applications. Its unique structure, featuring a long aliphatic chain with terminal and internal double bonds as well as a nitrile functional group, provides multiple reactive sites for constructing complex molecular architectures. This article explores the potential applications of this compound as a chemical intermediate, focusing on its role in the synthesis of complex organic scaffolds, its use as a precursor for compound libraries, its contribution to the development of novel organic methodologies, and its utility in stereoselective synthesis.

Potential Applications As a Chemical Intermediate in Specialized Organic Synthesis

The strategic placement of two double bonds and a nitrile group within a thirteen-carbon backbone makes 2,12-Tridecadienenitrile a highly valuable precursor in multi-step organic syntheses. The differential reactivity of these functional groups allows for selective transformations, paving the way for the construction of intricate molecular frameworks.

The linear structure of this compound, with reactive functionalities at both ends, makes it an ideal candidate for intramolecular cyclization reactions to form macrocyclic structures. mdpi.comresearchgate.net Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities.

One of the most powerful techniques for the synthesis of macrocycles is Ring-Closing Metathesis (RCM) . nih.govdrughunter.com The two terminal double bonds of this compound can undergo RCM in the presence of a suitable ruthenium catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst, to yield a large unsaturated macrocycle containing a nitrile group. The size of the resulting ring can be controlled by the specific isomer of the starting dienonitrile. This approach is highly valued for its functional group tolerance and its ability to form large rings, which are often challenging to synthesize via other methods. nih.govresearchgate.net The resulting macrocyclic nitrile can then be further elaborated; for instance, the nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing a handle for further functionalization. libretexts.orgebsco.com

Beyond RCM, other intramolecular cyclization strategies could potentially be employed. For example, under specific conditions, the nitrile group could participate in an intramolecular [2+2+2] cycloaddition with the two double bonds, although this would require careful selection of catalysts and reaction conditions to favor the intramolecular pathway. nih.gov The long, flexible chain of this compound allows it to adopt conformations suitable for such ring-closing reactions.

The table below summarizes potential macrocyclization strategies utilizing this compound.

| Macrocyclization Strategy | Catalyst/Reagents | Potential Macrocyclic Product | Key Features |

| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs Catalysts | Unsaturated macrocyclic nitrile | High functional group tolerance; formation of large rings. |

| Intramolecular Cycloaddition | Transition metal catalysts | Polycyclic structures containing a nitrogen heterocycle | Atom-economical; formation of complex fused ring systems. |

| Radical Cyclization | Radical initiators (e.g., AIBN), tin hydrides | Macrocycle with a functionalized side chain | Can be initiated at various positions on the alkyl chain. |

Diversity-oriented synthesis (DOS) is a powerful approach in drug discovery that aims to create collections of structurally diverse small molecules. beilstein-journals.orgcam.ac.uk this compound, with its multiple reactive sites, is an excellent starting material for DOS. The double bonds and the nitrile group can be independently or sequentially functionalized to generate a library of related but structurally distinct compounds.

For instance, the terminal double bond can undergo selective reactions such as epoxidation, dihydroxylation, or Heck coupling, while the internal double bond and the nitrile group remain intact for subsequent transformations. The nitrile group itself is a versatile functional handle that can be converted into amines, amides, carboxylic acids, or various nitrogen-containing heterocycles. nih.govresearchgate.net

A hypothetical DOS workflow starting from this compound could involve:

Parallel functionalization of the terminal double bond: A portion of the starting material could be subjected to various reactions like hydroboration-oxidation, ozonolysis, or Michael addition to introduce diverse functional groups at one end of the molecule.

Sequential modification of the internal double bond and nitrile group: Each of the products from the first step could then be further diversified by reactions targeting the remaining unsaturated bond and the nitrile. For example, the internal double bond could be subjected to metathesis with different partners, and the nitrile could be used in cycloaddition reactions.

This strategy would rapidly generate a library of compounds with significant skeletal and functional group diversity, which could then be screened for biological activity.

The unique combination of functional groups in this compound makes it a suitable substrate for the development and optimization of new synthetic methods. For example, chemists seeking to develop new catalysts for selective functionalization of dienes in the presence of a nitrile could use this compound as a model substrate. The long alkyl chain also allows for the study of long-range electronic effects on reactivity.

Furthermore, the potential for tandem reactions, where multiple transformations occur in a single pot, can be explored with this compound. A hypothetical example could be a domino reaction initiated by the hydroboration of the terminal double bond, followed by an intramolecular cyclization involving the newly formed organoborane and the nitrile group. Such investigations contribute to the expansion of the synthetic chemist's toolkit.

The presence of a double bond at the C-2 position of this compound allows for the introduction of chirality through stereoselective reactions. Stereoselective synthesis , which involves the preferential formation of one stereoisomer over others, is crucial in the synthesis of pharmaceuticals and other biologically active molecules.

For example, an asymmetric dihydroxylation of the C-2 double bond using Sharpless catalysts would yield a chiral diol with high enantiomeric excess. This chiral intermediate could then be used as a building block for the synthesis of complex natural products or their analogues. Similarly, stereoselective reduction of the nitrile group after a chiral modification elsewhere in the molecule could lead to the formation of chiral amines.

The utility of this compound in stereoselective synthesis is further enhanced by the possibility of controlling the geometry of the double bonds during its own synthesis, which can then influence the stereochemical outcome of subsequent reactions. The ability to construct specific stereoisomers of target molecules is a cornerstone of modern organic synthesis. acs.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and purifying 2,12-Tridecadienenitrile with high yield and stereochemical control?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature gradients) using catalytic systems like palladium-mediated cross-coupling for diene formation. Purification via fractional distillation or preparative GC can isolate isomers . Validate purity using NMR (e.g., chemical shifts for nitrile groups) and GC-MS to confirm molecular weight .

Q. How can spectroscopic techniques distinguish structural isomers of this compound?

- Methodological Answer : Combine IR spectroscopy (nitrile stretch at ~2240 cm) with NMR coupling constants (-values) to differentiate cis vs. trans configurations. High-resolution MS (HRMS) resolves isotopic patterns, while UV-Vis spectroscopy identifies conjugation effects in the diene system .

Q. What safety protocols are critical for handling this compound given limited hazard data?

- Methodological Answer : Prioritize fume hood use, nitrile-compatible gloves, and inert-atmosphere storage. Refer to analogous nitriles (e.g., acrylonitrile) for toxicity extrapolation. Document absence of acute hazards in peer-reviewed studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., boiling point discrepancies)?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., standardized pressure). Use differential scanning calorimetry (DSC) for precise boiling point measurement. Cross-validate with computational models (e.g., COSMO-RS) to predict thermodynamic properties .

Q. What experimental designs are suitable for probing the bioactivity of this compound in insect pheromone systems?

- Methodological Answer : Design dose-response assays using electroantennography (EAG) to measure receptor activation in target species. Pair with gas chromatography-electrophysiology (GC-EAD) to isolate active isomers. Validate behavioral effects via wind tunnel experiments .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Simulate hydrolysis pathways using density functional theory (DFT) and validate with experimental LC-MS/MS degradation studies .

Q. What strategies identify knowledge gaps in the ecological impact of this compound?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to catalog existing studies. Map geographic and taxonomic biases (e.g., lack of data on aquatic invertebrates). Prioritize ecotoxicology assays (e.g., Daphnia magna LC) to fill gaps .

Q. How should researchers statistically validate trace-level detection of this compound in environmental samples?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) with isotope-labeled internal standards. Apply ANOVA to assess inter-laboratory variability and limit of quantification (LOQ) via calibration curves. Report confidence intervals (95%) for reproducibility .

Data Presentation & Synthesis

Q. What cross-disciplinary approaches enhance mechanistic studies of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.